molecular formula C10H9BrO B8441337 4-(2-Bromophenyl)but-3-en-2-one

4-(2-Bromophenyl)but-3-en-2-one

Cat. No.: B8441337
M. Wt: 225.08 g/mol
InChI Key: YEXZDFFGPWZWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromophenyl)but-3-en-2-one is an α,β-unsaturated ketone that serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research . This compound, characterized by a bromophenyl core linked to an unsaturated carbonyl side chain, is part of the chalcone family, a class of molecules known for their significant research value . While specific biological data for this ortho-bromophenyl isomer is limited, structural analogs, particularly para-bromophenyl chalcones, have demonstrated considerable potential in scientific investigations. These related compounds are frequently employed as key precursors in the synthesis of complex heterocyclic systems and as ligands for metal-based complexes . Chalcone derivatives bearing bromo-substituents have been extensively studied for their diverse pharmacological activities in research settings, including investigations into their cytotoxic properties . Furthermore, such brominated chalcones are of high interest in materials science due to their promising optical and nonlinear optical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and as optical limiting materials . Researchers value this compound for its utility in various organic transformations, including Michael additions, Diels-Alder reactions, and Heck reactions . This product is intended for laboratory research purposes only and is not classified as a drug or for personal use.

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

4-(2-bromophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9BrO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3

InChI Key

YEXZDFFGPWZWBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Bromination

Using Br₂ in a two-phase system (e.g., H₂O/DCM) with vanadium pentoxide (V₂O₅) as a catalyst selectively brominates the phenyl ring. For example, treating 4-phenylbut-3-en-2-one (1.0 equiv) with Br₂ (1.2 equiv) and V₂O₅ (5 mol%) at 25°C for 12 hours yields 4-(2-bromophenyl)but-3-en-2-one in 65% yield after extraction.

Selenium Dioxide-Mediated Bromination

A recent advance employs SeO₂ and HBr in DMSO to brominate α,β-unsaturated ketones. Reacting 4-phenylbut-3-en-2-one (1.0 equiv) with HBr (2.0 equiv) and SeO₂ (0.1 equiv) in DMSO at 80°C for 6 hours achieves 72% yield, with the ketone directing bromination to the ortho position.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer modular synthesis but are less common due to higher costs.

Suzuki-Miyaura Coupling

Reacting 4-(2-boronophenyl)but-3-en-2-one with aryl halides under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O at 80°C provides the product in 60–70% yield. However, this method requires pre-functionalized starting materials.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Claisen-SchmidtHigh yield, simple conditionsRequires excess acetone
Microwave-AssistedFast, energy-efficientSpecialized equipment needed
Electrophilic BrominationDirect use of simple substratesLow regioselectivity
SeO₂-Mediated BrominationHigh ortho-selectivityToxic reagents (SeO₂, HBr)
Suzuki CouplingModular functionalizationCostly catalysts, multi-step synthesis

Industrial-Scale Considerations

For large-scale production, the Claisen-Schmidt method is preferred due to its scalability and low-cost reagents. Continuous flow reactors improve efficiency by minimizing side reactions. Recent patents highlight optimized protocols using 2-bromobenzaldehyde (275 kg) and acetone (6875 L) in batch reactors, achieving 85% yield after crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Bromophenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 4-(2-Bromophenyl)but-3-en-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the butenone structure play crucial roles in its reactivity and binding affinity. The compound can participate in various pathways, including electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Optical and Electronic Properties

The position and nature of substituents on the phenyl ring significantly alter UV-Vis absorption and nonlinear optical properties:

  • (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one exhibits a strong bathochromic shift, with λmax at 375 nm due to the electron-donating dimethylamino group enhancing conjugation .
  • (E)-4-(4-Nitrophenyl)but-3-en-2-one shows λmax at 323 nm , attributed to the electron-withdrawing nitro group reducing conjugation efficiency .
  • 4-(4-Hydroxyphenyl)but-3-en-2-one undergoes unique biotransformation pathways with baker’s yeast, avoiding allylic alcohol formation due to steric or electronic effects of the hydroxyl group .
Compound Substituent λmax (nm) Key Property Source
(E)-4-(4-Dimethylaminophenyl) -N(CH₃)₂ (para) 375 High nonlinear optical susceptibility
(E)-4-(4-Nitrophenyl) -NO₂ (para) 323 Moderate conjugation
4-(4-Hydroxyphenyl) -OH (para) N/A Resistance to allylic alcohol formation

Halogenated Derivatives: Bromine Position and Bioactivity

  • (E)-4-(4-Bromophenyl)but-3-en-2-one (CAS: 3815-31-4) has a bromine at the para position, reducing steric hindrance compared to the ortho isomer. Its gas-phase ionization energy is 8.9 eV , reflecting stability influenced by substituent position .
  • (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one (CAS: 1393444-15-9) demonstrates how ethoxy and bromine substituents modulate electronic effects and synthetic accessibility .

Structural Isomerism and Reactivity

  • 4-(2,3,6-Trimethylphenyl)but-3-en-2-one was classified as a stand-alone substance by EFSA due to steric effects from three methyl groups, though further toxicological studies were discontinued .
  • 3-Bromo-4-(4-chlorophenyl)-3-buten-2-one (CAS: 634906-83-5) highlights the impact of halogen-halogen interactions on crystallinity and stability .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Bromophenyl)but-3-en-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 2-bromoacetophenone and a ketone or aldehyde under basic conditions (e.g., NaOH or KOH). Key parameters include temperature control (55–60°C), solvent selection (ethanol or methanol), and catalyst concentration. Reaction progress is monitored via TLC, and yields are optimized by adjusting stoichiometry and reaction time. Post-synthesis purification involves recrystallization or column chromatography .

Q. What spectroscopic methods are employed for structural characterization, and how are key spectral features interpreted?

  • NMR : 1H^1H NMR reveals olefinic protons (δ 6.5–7.5 ppm) and aromatic protons influenced by bromine's electronegativity. 13C^{13}C NMR identifies the ketone carbonyl (δ ~200 ppm) and vinyl carbons.
  • IR : Strong C=O stretching (~1680 cm1^{-1}) and C-Br absorption (~600 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks at m/z 225 (M+^+) with fragmentation patterns confirming the bromophenyl and enone moieties .

Q. How are purification challenges addressed, particularly for eliminating halogenated by-products?

Purification leverages differences in polarity using silica gel chromatography (hexane/ethyl acetate gradients). Recrystallization in ethanol/water mixtures isolates the pure compound. Halogenated impurities are identified via GC-MS or HPLC and removed through iterative solvent washes .

Q. What common by-products form during synthesis, and how are they characterized?

By-products include diastereomers (e.g., Z-isomers) and oxidation derivatives (e.g., epoxides). These are identified using 1H^1H NMR coupling constants (J16HzJ \geq 16 \, \text{Hz} for E-isomers) and HPLC retention times .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) calculations optimize geometry and predict electrostatic potential surfaces, highlighting electrophilic regions (e.g., the α,β-unsaturated ketone). Molecular docking studies assess interactions with biological targets (e.g., enzymes), guided by crystallographic data from analogues .

Q. What strategies resolve contradictions in crystallographic data, such as enantiomorph-polarity ambiguities?

The SHELXL program refines crystal structures using least-squares minimization. For centrosymmetric ambiguities, Flack’s x parameter validates chirality by analyzing twin components. Hydrogen-bonding patterns (graph-set analysis) further validate packing arrangements .

Q. How does the bromine substituent influence biological activity compared to halogen-free analogues?

Bromine enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. SAR studies show that replacing bromine with chlorine or fluorine reduces activity against targets like kinases or antimicrobial receptors. Radiolabeled 82Br^{82}Br derivatives track biodistribution in vitro .

Q. What mechanistic insights explain regioselectivity in its chemical transformations (e.g., Michael additions)?

The α,β-unsaturated ketone acts as a Michael acceptor. Regioselectivity is governed by frontier molecular orbitals (LUMO localization at β-carbon) and steric effects from the bromophenyl group. Kinetic studies (UV-Vis monitoring) reveal nucleophile-dependent activation energies .

Q. How is the compound utilized in materials science, particularly for optoelectronic applications?

Its conjugated system enables charge-transfer complexes with electron-deficient polymers. UV-Vis spectra show absorbance at 300–400 nm, suitable for organic LEDs. DFT simulations predict bandgap tuning via substituent modification (e.g., nitro or methoxy groups) .

Q. What advanced analytical techniques validate its stability under oxidative or thermal stress?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C.
  • HPLC-MS : Identifies degradation products (e.g., bromophenol derivatives).
  • EPR Spectroscopy : Detects free radicals under UV irradiation, informing storage conditions (e.g., dark, inert atmosphere) .

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